![molecular formula C19H24N4O5S B2528492 4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine CAS No. 946232-92-4](/img/structure/B2528492.png)
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine" is a chemical entity that appears to be a derivative of piperazine with a complex substitution pattern involving a sulfonyl group attached to a dihydrobenzodioxin moiety and a methylpyrimidine fragment. This structure suggests potential biological activity, possibly in the central nervous system, given the known activities of related compounds.
Synthesis Analysis
The synthesis of related compounds, such as spiro[isobenzofuran-1(3H),4'-piperidines], has been reported in the literature. These syntheses typically involve multi-step reactions starting from readily available starting materials. For example, the synthesis of 1'-methyl-3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] was achieved through lithiation followed by addition of a piperidone and subsequent cyclization . Although the exact synthesis of the compound is not detailed in the provided papers, similar strategies involving the formation of a piperazine ring and subsequent functionalization could be envisioned.
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, with multiple chiral centers and a rigid spirocyclic framework if it is similar to the spiro[isobenzofuran-1(3H),4'-piperidines] previously mentioned. The presence of a sulfonyl group attached to a piperazine ring is a feature that has been explored in other compounds for their biological activities . The dihydrobenzodioxin moiety is a bicyclic system that can contribute to the compound's binding affinity to biological targets due to its conformational rigidity.
Chemical Reactions Analysis
Compounds containing piperazine rings and sulfonyl groups can participate in various chemical reactions. The sulfonyl group can act as an electrophile, potentially undergoing reactions with nucleophiles. Piperazine derivatives are known to undergo N-alkylation, acylation, and sulfenylation, as reported for the synthesis of N-sulfur derivatives with diuretic and antihypertensive activities . The reactivity of the compound would be influenced by the presence of the dihydrobenzodioxin and methylpyrimidine groups, which could affect the electronic properties of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of the sulfonyl group could increase its polarity and potentially its solubility in polar solvents. The rigid structure of the dihydrobenzodioxin moiety could affect the compound's crystallinity and melting point. The piperazine ring is a known moiety that can form salts with acids, which could be relevant for the compound's formulation and stability. The exact properties would need to be determined experimentally, as they are not provided in the papers .
Relevant Case Studies
While the provided papers do not discuss the specific compound , they do provide insights into the biological activities of structurally related compounds. For instance, the N-sulfur derivatives of spiro[isobenzofuran-1(3H),4'-piperidine] have shown species-specific diuretic and antihypertensive activities in rats . These findings suggest that the compound could also possess interesting biological properties, warranting further investigation in case studies or preclinical research.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Compounds with complex structures involving dihydrobenzo[d][1,4]dioxin, sulfonyl, piperazine, and pyrimidine moieties are often synthesized for their potential biological activities. For instance, compounds derived from visnaginone and khellinone have been explored for their anti-inflammatory and analgesic properties through various synthetic routes (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such synthetic efforts contribute to the development of new heterocyclic compounds that can serve as leads for further pharmaceutical research.
Potential Biological Activities
The research on related compounds has highlighted their importance in exploring new therapeutic agents. For example, novel 1,2,4-triazole derivatives have demonstrated antimicrobial activities, suggesting the potential utility of related structures in combating microbial infections (Bektaş et al., 2007). Such findings underscore the significance of these compounds in developing new antimicrobials.
Research and Development Applications
The development of intermediates for antihypertensive drugs showcases the utility of these compounds in medicinal chemistry. For instance, the preparation of N-(2,3-dihydrobenzo[1,4]dioxin-2-carbonyl)piperazine as an intermediate for Doxazosin highlights the application of similar compounds in synthesizing drugs for hypertension and related conditions (Ramesh, Reddy, & Reddy, 2006).
Propiedades
IUPAC Name |
4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-3-26-19-13-18(20-14(2)21-19)22-6-8-23(9-7-22)29(24,25)15-4-5-16-17(12-15)28-11-10-27-16/h4-5,12-13H,3,6-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCWRRSRVDFHHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-ethoxy-2-methylpyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

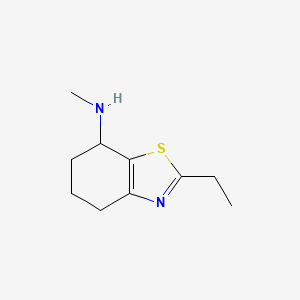
![((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-2-yl)methanone](/img/structure/B2528411.png)
![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2528412.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-methylbenzoate](/img/structure/B2528415.png)
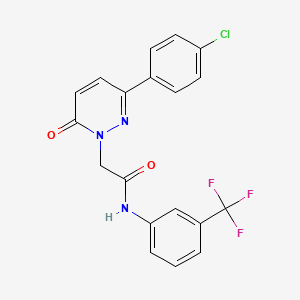
![2-(3-chlorobenzyl)-8-(4-methoxyphenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2528417.png)
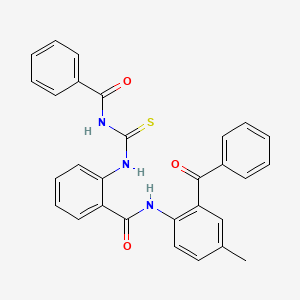
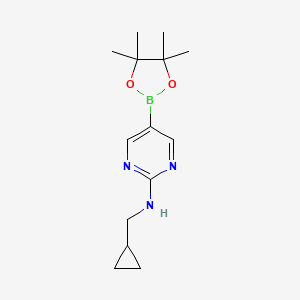
![2-{[1-(2,4-difluorophenyl)ethyl]amino}-N-ethylacetamide](/img/structure/B2528421.png)
![Ethyl 2-cyano-4-(4-methylphenyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-4-oxobutanoate](/img/structure/B2528422.png)
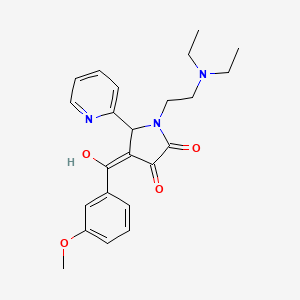
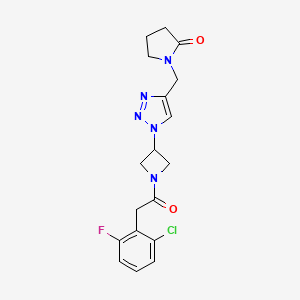
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride](/img/structure/B2528425.png)
![methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate](/img/structure/B2528431.png)